2-Hydroxyvaleronitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Hydroxyvaleronitrile involves innovative methods and reactions. For instance, a study outlined a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles, which shares a structural resemblance, through reactions involving trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions (Wu, Gao, Chen, & Zhou, 2014). Another example includes the synthesis of 2-phenylvaleronitrile, which is closely related and provides insights into the alkylation processes that might be applicable for 2-Hydroxyvaleronitrile synthesis (Vivekanand & Wang, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Hydroxyvaleronitrile has been extensively studied, providing insight into their chemical behavior. Studies involving X-ray crystallography and spectroscopic analysis have helped elucidate the structural features of related nitriles (Jukić, Cetina, Halambek, & Ugarković, 2010), which can be inferred for 2-Hydroxyvaleronitrile to understand its reactivity and interactions.
Chemical Reactions and Properties
2-Hydroxyvaleronitrile is expected to participate in a variety of chemical reactions, given its functional groups. Research into similar compounds has shown transformations through catalyst-free reactions in water, highlighting the potential for green chemistry applications (Kumaravel & Vasuki, 2009). Additionally, the electrocatalytic assembly of related compounds suggests avenues for the synthesis of novel derivatives under mild conditions (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).
Physical Properties Analysis
The physical properties of 2-Hydroxyvaleronitrile and similar compounds, including solubility, melting and boiling points, and spectral data, are crucial for understanding their behavior in different environments. While specific studies on 2-Hydroxyvaleronitrile's physical properties are not directly mentioned, research on related compounds provides valuable insights into how these properties might be characterized and utilized (Adam*, Boland, Hartmann-Schreier, Humpf, Lazarus, Saffert, Saha-Möller, & Schreier, 1998).
Chemical Properties Analysis
The chemical properties of 2-Hydroxyvaleronitrile, such as reactivity with other compounds, stability under various conditions, and potential for functional group transformations, are essential for its application in synthetic chemistry. Studies on the hydroxylation of carboxylic acids and the synthesis of optically pure 2-hydroxy acids provide a framework for understanding the chemical behavior of hydroxynitriles (Adam* et al., 1998).
Scientific Research Applications
Application 1: Synthesis of Beta-Hydroxynitriles from Epoxides and Cyanide
- Summary of the Application : Halohydrin hydrogen-halide-lyase, an enzyme that catalyzes the interconversion of halohydrins to epoxides, has been found to catalyze the transformation of 1,2-epoxybutane into beta-hydroxyvaleronitrile in the presence of cyanide .
- Methods of Application or Experimental Procedures : The enzyme, purified from a recombinant E. coli, is used to catalyze the transformation. The presence of cyanide is necessary for the reaction to occur .
- Results or Outcomes : The enzyme was successful in transforming 1,2-epoxybutane into beta-hydroxyvaleronitrile. This reaction was inhibited competitively by chloride .
Application 2: Biosynthesis of Chiral 3-Hydroxyvalerate
- Summary of the Application : The ability to synthesize chiral building block molecules with high optical purity is of considerable importance to the fine chemical and pharmaceutical industries. One such compound, 3-hydroxyvalerate (3HV), has been studied with respect to the in vivo or in vitro enzymatic depolymerization of biologically-derived co-polymers of poly (3-hydroxybutyrate-co-3-hydroxyvalerate) .
- Methods of Application or Experimental Procedures : The production of 3HV has been achieved from single, renewable carbon sources using synthetic metabolic pathways in recombinant strains of Escherichia coli. The product chirality was controlled by utilizing two reductases of opposing stereoselectivity .
- Results or Outcomes : The engineered strains were able to produce enantiomerically pure 3HV from a single carbon source .
properties
IUPAC Name |
2-hydroxypentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h5,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFRDGJHYLLAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972480 | |
Record name | 2-Hydroxypentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyvaleronitrile | |
CAS RN |
5699-72-9 | |
Record name | 2-Hydroxypentanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5699-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Hydroxyvaleronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyvaleronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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